(6-Methoxy-1H-indol-3-yl)methanamine

Overview

Description

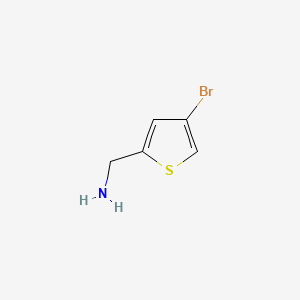

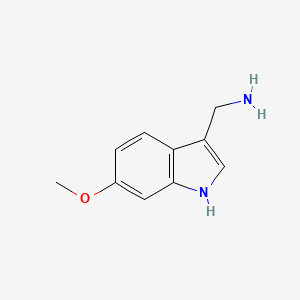

“(6-Methoxy-1H-indol-3-yl)methanamine” is a compound with the CAS Number: 887582-58-3 . It has a molecular weight of 176.22 . The compound appears as a yellow to brown powder or crystals .

Molecular Structure Analysis

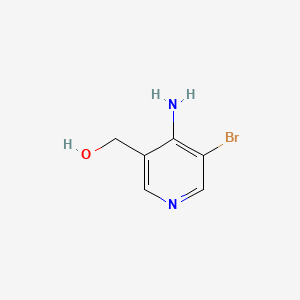

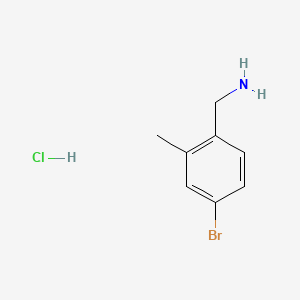

The molecular formula of “(6-Methoxy-1H-indol-3-yl)methanamine” is C10H12N2O . The InChI code is 1S/C10H12N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,5,11H2,1H3 . The Canonical SMILES is COC1=CC2=C(C=C1)C(=CN2)CN .Physical And Chemical Properties Analysis

“(6-Methoxy-1H-indol-3-yl)methanamine” has a molecular weight of 176.21 g/mol . It has a XLogP3-AA value of 0.9, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound’s rotatable bond count is 2 . Its topological polar surface area is 51 Ų .Scientific Research Applications

Antiviral Applications

6-Methoxy-1H-indol-3-yl)methanamine: and its derivatives have shown promising results as antiviral agents. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus . These findings suggest potential for this compound in the development of new antiviral medications.

Anti-inflammatory and Analgesic Activities

Indole derivatives, including those related to (6-Methoxy-1H-indol-3-yl)methanamine , have been evaluated for their anti-inflammatory and analgesic properties. Some compounds have demonstrated activities comparable to established drugs like indomethacin and celecoxib, with lower ulcerogenic indexes .

Anticancer Properties

Research has indicated that certain indole derivatives can be effective in targeting cancer cells. Synthesized compounds related to (6-Methoxy-1H-indol-3-yl)methanamine have been tested in vitro for their antiproliferative activities against various cancer cell lines, showing promising results .

Antimicrobial Defense

(6-Methoxy-1H-indol-3-yl)methanamine: has been identified as having antifungal defense properties, particularly in plant biology. It’s been shown to defend against certain fungal pathogens, suggesting its role in plant protection and potential agricultural applications .

Treatment of Disorders

The indole nucleus, which is part of (6-Methoxy-1H-indol-3-yl)methanamine , is found in many biologically active compounds used for treating various disorders. Its derivatives have been explored for therapeutic possibilities in treating conditions such as diabetes, malaria, and tuberculosis .

Chemical Synthesis of Alkaloids

Indole derivatives are prevalent in the synthesis of alkaloids, which are significant in cell biology and as pharmaceuticals. The indole moiety is essential for constructing complex molecules that have biological activity, and (6-Methoxy-1H-indol-3-yl)methanamine can serve as a building block in such syntheses .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

(6-Methoxy-1H-indol-3-yl)methanamine is a compound that belongs to the class of organic compounds known as indoles . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Pharmacokinetics

The compound is a yellow to brown powder or crystals, and it is stored in a refrigerator .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

It is known that the compound is stored in a refrigerator, suggesting that temperature may be an important factor in its stability .

properties

IUPAC Name |

(6-methoxy-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRWUJQPQPEBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651653 | |

| Record name | 1-(6-Methoxy-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methoxy-1H-indol-3-yl)methanamine | |

CAS RN |

887582-58-3 | |

| Record name | 6-Methoxy-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887582-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methoxy-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)